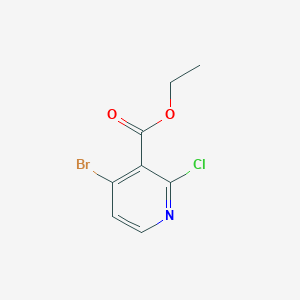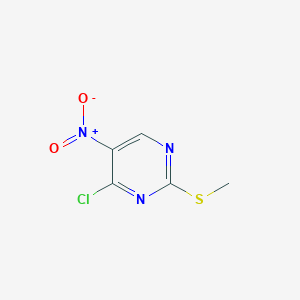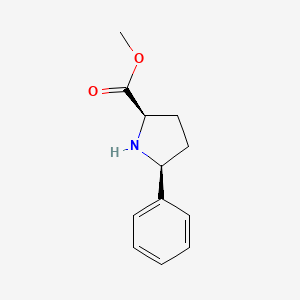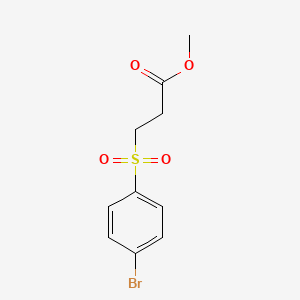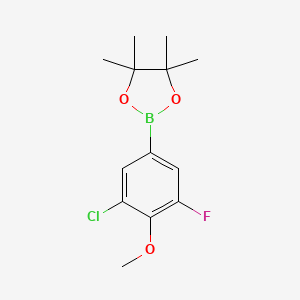
2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Applications De Recherche Scientifique
Precision Synthesis of Polymers
Yokozawa et al. (2011) explored the precision synthesis of poly(3-hexylthiophene) using a catalyst-transfer Suzuki-Miyaura coupling polymerization process. This method involves the polymerization of a related dioxaborolane monomer to yield polymers with narrow molecular weight distributions and high regioregularity, indicating the potential of such compounds in controlled polymer synthesis (Yokozawa et al., 2011).
Molecular Structure and DFT Study
Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, closely related to the compound . They used FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures of these compounds. Additionally, they performed density functional theory (DFT) calculations to analyze the molecular structures and physicochemical properties, which could be relevant for understanding the behavior of similar dioxaborolane compounds (Huang et al., 2021).
Boronate-Ester Intermediates in Synthesis
Another study by Huang et al. (2021) focused on the synthesis and structural analysis of boric acid ester intermediates, showcasing the utility of such compounds in complex organic synthesis processes. Their work highlights the versatility of dioxaborolane derivatives in forming structurally diverse and functionally rich organic compounds (Huang et al., 2021).
Application in Fluorescence Probes
Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating the application of dioxaborolane derivatives in developing sensitive and selective chemical sensors. This research underlines the potential of such compounds in biomedical and analytical chemistry (Lampard et al., 2018).
Enhanced Brightness in Nanoparticles
Fischer et al. (2013) utilized three-coordinate complexes, including dioxaborolane derivatives, for the Suzuki-Miyaura chain growth polymerization, leading to the synthesis of heterodisubstituted polyfluorenes. These compounds were used to create nanoparticles with high fluorescence brightness, indicating the role of dioxaborolane derivatives in the development of advanced materials for optical applications (Fischer et al., 2013).
Propriétés
IUPAC Name |
2-(3-chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFIPSPOFJYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239736.png)
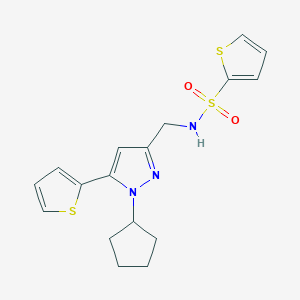
![8-(tert-butyl)-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239741.png)
![N-(3-acetylphenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239743.png)
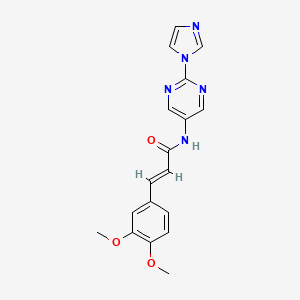
![[2-(Difluoromethyl)cyclobutyl]methanamine](/img/structure/B3239774.png)
